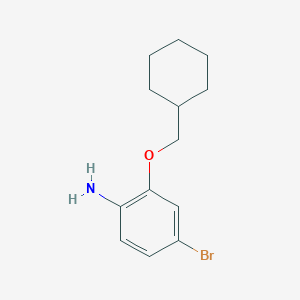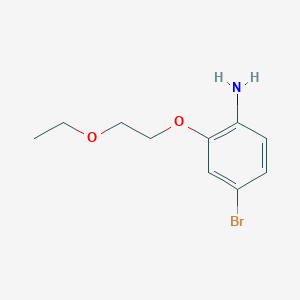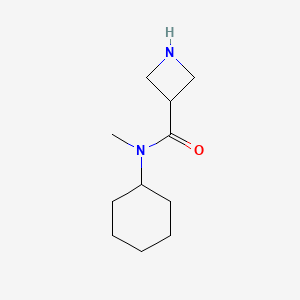![molecular formula C20H15BrN2O2S B1466864 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 890839-39-1](/img/structure/B1466864.png)
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a synthetic molecule with a wide variety of applications in scientific research. It is a heterocyclic compound that is composed of nitrogen, bromine, sulfur, and carbon atoms. It has a unique structure and properties that make it useful for a variety of purposes, including as a catalyst, a fluorescent dye, and a reagent.
Applications De Recherche Scientifique
Synthesis and Intermediates
The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is an important intermediate in various chemical syntheses. For instance, Niu Wen-bo (2011) described its role in the synthesis of chlor-antraniliprole, a new insecticide. This process involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, showcasing the compound's utility in complex chemical reactions (Niu Wen-bo, 2011).
Antimicrobial Activity
Another significant application of this compound is in the development of antimicrobial agents. T. El‐Emary, N. Al-muaikel, and O. S. Moustafa (2002) explored its use in creating new heterocycles with antimicrobial properties. Their research involved treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, resulting in various derivatives that showed promise as antimicrobial compounds (T. El‐Emary et al., 2002).
Heterocycle Formation
The ability of this compound to form heterocycles is further exemplified in the work of Michael L. Davis, B. Wakefield, and Jacklyn A. Wardell (1992). They demonstrated how deprotonation of 3-methylazines followed by reaction with benzonitile could create intermediates that cyclize into pyrrolo-pyridines. This versatile reaction pathway highlights the compound's role in producing a variety of heterocyclic structures (Michael L. Davis et al., 1992).
Fischer Cyclization
A 2015 study by R. Alekseyev, S. Amirova, and V. Terenin focused on Fischer indole cyclization to create heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. Their method allowed for the synthesis of 5-bromo-7-azaindole scaffolds with various substituents, demonstrating the compound's flexibility in creating complex molecular structures (R. Alekseyev et al., 2015).
Synthesis of Arylthieno Pyridines
K. Kobayashi, D. Nakamura, Yasuhiko Shiroyama, S. Fukamachi, and H. Konishi (2009) developed a method for synthesizing 3-arylthieno[2,3-b]pyridines. Their approach involved a short four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization. This research highlights the compound's role in streamlining the synthesis of complex molecules (K. Kobayashi et al., 2009).
Propriétés
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLMPXDKFHBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)






![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)

